![molecular formula C11H19ClN2O2 B2621203 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide CAS No. 2411248-84-3](/img/structure/B2621203.png)
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide, also known as CNOEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CNOEP is a derivative of the amino acid proline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide is not fully understood. However, it has been suggested that 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may inhibit the activity of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. In cancer cells, 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may inhibit the activity of enzymes involved in DNA replication and cell division. 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may also have an effect on the immune system, as it has been found to increase the production of cytokines.
Biochemical and Physiological Effects
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which may have a protective effect against oxidative stress. 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has also been found to increase the production of nitric oxide (NO) in cells, which may have a vasodilatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide in lab experiments is its potential therapeutic applications. 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may be used as a lead compound for the development of new antibacterial, antifungal, antiviral, and anticancer drugs. Additionally, 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may be used as a tool to study the mechanisms of action of these compounds.
One limitation of using 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide in lab experiments is its low solubility in water. This may limit its use in certain assays. Additionally, 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide may have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Zukünftige Richtungen
For research on 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of new therapeutic applications. Additionally, the use of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide as a tool to study the mechanisms of action of other compounds should be explored. Finally, the investigation of the potential side effects of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide should be conducted to ensure its safety for therapeutic use.
Conclusion
In conclusion, 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide is a chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research on 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide is needed to fully understand its potential therapeutic applications and to ensure its safety for use in humans.
Synthesemethoden
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide can be synthesized using various methods. One method involves the reaction of proline with chloroacetyl chloride and 2-oxoazepane in the presence of a base. Another method involves the reaction of proline with 2-oxoazepane and chloroacetyl chloride in the presence of a catalytic amount of triethylamine. The yield of 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide using these methods ranges from 40-70%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have antibacterial, antifungal, and antiviral properties. 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(12)11(16)13-6-8-14-7-4-2-3-5-10(14)15/h9H,2-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFIEMLCKAXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCCCC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

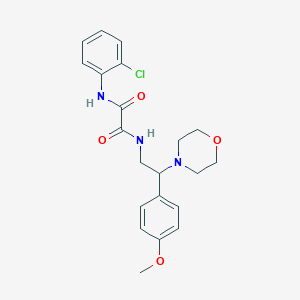
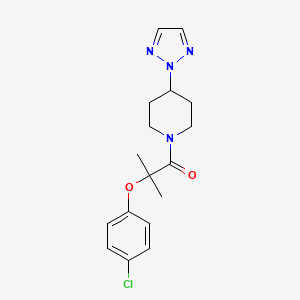
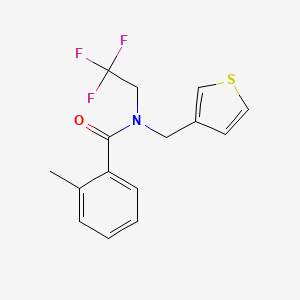
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)
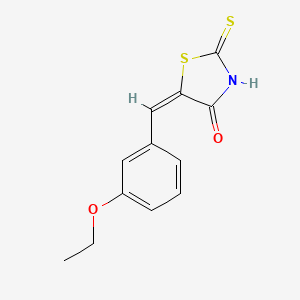
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
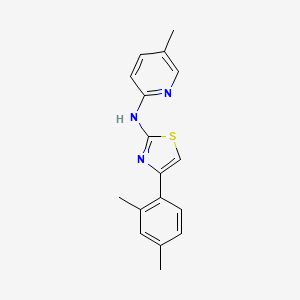
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)